
2-(1-Naphthyl)malonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Naphthyl)malonic acid is an organic compound with the molecular formula C13H10O4 It is a derivative of malonic acid, where one of the hydrogen atoms is replaced by a 1-naphthyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Naphthyl)malonic acid typically involves the malonic ester synthesis. This process starts with the deprotonation of diethyl malonate using a base such as sodium ethoxide, followed by the alkylation with 1-bromonaphthalene. The resulting ester is then hydrolyzed and decarboxylated to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of malonic ester synthesis can be scaled up for larger production if needed.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Naphthyl)malonic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthalene derivatives.
Reduction: Reduction reactions can yield different naphthyl-substituted products.
Substitution: The carboxyl groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alcohols or amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce naphthoquinones, while reduction can yield naphthyl-substituted alkanes.
Aplicaciones Científicas De Investigación
2-(1-Naphthyl)malonic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of naphthalene derivatives.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the synthesis of dyes and pigments due to its aromatic structure.
Mecanismo De Acción
The mechanism of action of 2-(1-Naphthyl)malonic acid involves its ability to participate in various chemical reactions due to the presence of both carboxyl and naphthyl groups. These functional groups allow it to interact with different molecular targets and pathways, making it a versatile compound in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Malonic acid: The parent compound, which lacks the naphthyl group.
2-Methylmalonic acid: A derivative with a methyl group instead of a naphthyl group.
2-Phenylmalonic acid: A derivative with a phenyl group.
Uniqueness
2-(1-Naphthyl)malonic acid is unique due to the presence of the naphthyl group, which imparts distinct chemical properties and reactivity compared to other malonic acid derivatives. This makes it particularly useful in the synthesis of complex organic molecules .
Propiedades
Número CAS |
6341-57-7 |
|---|---|
Fórmula molecular |
C13H10O4 |
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
2-naphthalen-1-ylpropanedioic acid |
InChI |
InChI=1S/C13H10O4/c14-12(15)11(13(16)17)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,(H,14,15)(H,16,17) |
Clave InChI |
MTWVMHFXOXGTCR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


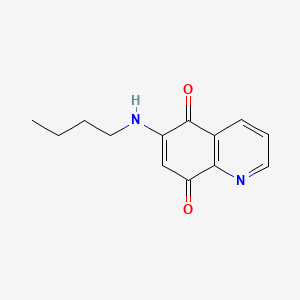
![6-(tert-Butyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B11878121.png)
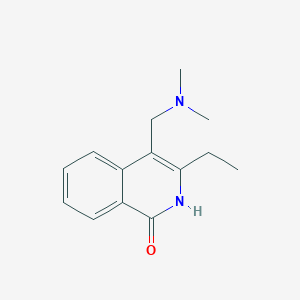
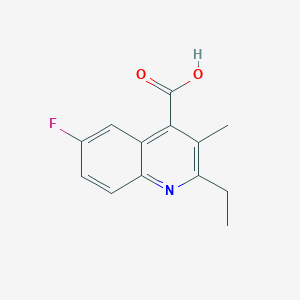


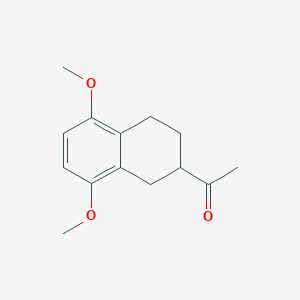
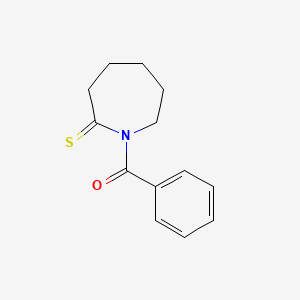
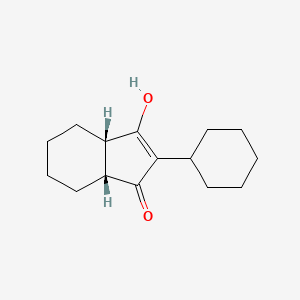
![Benzo[b][1,6]naphthyridine, 10-chloro-1,2,3,4-tetrahydro-2-methyl-](/img/structure/B11878144.png)

![4-Chloro-1-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11878155.png)


